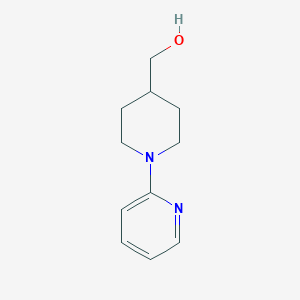

(1-(Pyridin-4-YL)piperidin-4-YL)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-pyridin-4-ylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-9-10-3-7-13(8-4-10)11-1-5-12-6-2-11/h1-2,5-6,10,14H,3-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGWWBRWRZGBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of (1-(Pyridin-4-YL)piperidin-4-YL)methanol

Abstract

(1-(Pyridin-4-yl)piperidin-4-yl)methanol is a key heterocyclic scaffold prevalent in medicinal chemistry and drug discovery programs. Its structure, combining a hydrophilic alcohol, a flexible piperidine linker, and a polar pyridine headgroup, makes it a versatile building block for developing agents targeting the central nervous system (CNS) and other therapeutic areas. This guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of this compound. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design and troubleshooting.

Strategic Approach to Synthesis

The synthesis of N-aryl piperidines is a cornerstone of pharmaceutical chemistry.[1] For the target molecule, this compound, the most direct and reliable approach is a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the coupling of a commercially available piperidine core with an activated pyridine ring.

The chosen pathway involves the reaction between 4-piperidinemethanol and 4-chloropyridine . The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position towards nucleophilic attack by the secondary amine of 4-piperidinemethanol. The reaction requires a base to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

Synthetic Workflow Diagram

The following diagram outlines the single-step synthesis from commercially available starting materials.

Caption: Synthetic route for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for similar N-arylations.[2]

Materials & Reagents:

-

4-Piperidinemethanol (1.0 eq)

-

4-Chloropyridine hydrochloride (1.05 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Ethanol, 200 Proof

-

Deionized Water

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, combine 4-piperidinemethanol (1.0 eq), 4-chloropyridine hydrochloride (1.05 eq), ethanol (5 mL per mmol of 4-piperidinemethanol), and deionized water (15 mL per mmol of 4-piperidinemethanol).

-

Expert Insight: The use of the hydrochloride salt of 4-chloropyridine is common due to its stability. An additional equivalent of base is required to neutralize the HCl salt before the reaction begins. The ethanol/water solvent system ensures the solubility of both the organic reactants and the inorganic base/byproducts.

-

-

Addition of Base: To the stirred suspension, slowly add triethylamine (3.0 eq). The mixture may warm slightly.

-

Reaction: Securely seal the reaction vessel. Heat the mixture to 150 °C and maintain vigorous stirring for 48-96 hours.

-

Causality Note: High temperature is necessary to overcome the activation energy for the SNAr reaction on the moderately activated pyridine ring. The sealed vessel prevents the evaporation of the relatively low-boiling point solvents and reactants.

-

-

Work-up & Extraction: a. After the reaction period, allow the vessel to cool completely to room temperature before opening. b. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol. c. Dilute the remaining aqueous residue with dichloromethane (DCM) and transfer to a separatory funnel. d. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes unreacted starting materials, TEA hydrochloride, and other water-soluble impurities.[3] e. Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, typically as a viscous oil or waxy solid.

-

Purification: a. Purify the crude residue via flash column chromatography on silica gel. b. A gradient elution system, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM), is effective. c. Monitor the fractions by Thin Layer Chromatography (TLC). Combine the fractions containing the pure product. d. Remove the solvent under reduced pressure to afford this compound as a purified solid or oil.

-

Self-Validation: Column chromatography is a critical step to separate the desired product from potential byproducts, such as unreacted starting material or dialkylation products.[4] The purity of the final compound should be confirmed by HPLC and NMR analysis as described in the characterization section.

-

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized molecule.

Characterization Workflow Diagram

Caption: Workflow for the characterization of the synthesized compound.

Spectroscopic and Chromatographic Data

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Sample Prep: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[5]

-

Analysis: Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) to confirm assignments.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Assignment | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| Pyridine C2-H, C6-H | ~8.1-8.2 (d, 2H) | ~150.0 | Protons ortho to the pyridine nitrogen are deshielded. |

| Pyridine C3-H, C5-H | ~6.7-6.8 (d, 2H) | ~107.5 | Protons meta to the nitrogen and ortho to the piperidine nitrogen are shielded. |

| Piperidine C2-H, C6-H (axial/eq) | ~4.0-4.2 (m, 2H) | ~45.0 | Protons adjacent to the N-aryl group are deshielded. |

| Piperidine C3-H, C5-H (axial/eq) | ~1.7-1.8 (m, 2H) | ~29.0 | Typical aliphatic piperidine signals.[6] |

| Piperidine C4-H | ~1.4-1.6 (m, 1H) | ~40.0 | Methine proton at the substitution point. |

| CH₂OH | ~3.2-3.3 (d, 2H) | ~66.0 | Methylene protons adjacent to the hydroxyl group. |

| CH₂OH | ~4.5-4.7 (t, 1H) | - | Exchangeable proton; coupling to CH₂ may be observed. |

| Piperidine C3-H, C5-H (axial/eq) | ~1.1-1.3 (m, 2H) | ~29.0 | Typical aliphatic piperidine signals. |

Note: Predicted shifts are based on data for similar N-aryl piperidines and substituted pyridines.[7][8] Actual values may vary.

Protocol: Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis: The primary goal is to observe the protonated molecular ion [M+H]⁺.

Table 2: Key Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| [M+H]⁺ (monoisotopic) | m/z 193.1335 |

Reference data for a related isomer confirms these expected values.[9]

Protocol: Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Analysis: Identify characteristic vibrational frequencies for key functional groups.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3300-3400 (broad) | O-H | Alcohol stretch |

| 2850-2950 | C-H | Aliphatic (piperidine) stretch |

| ~1600, ~1500 | C=C, C=N | Aromatic (pyridine) ring stretch |

| 1200-1300 | C-N | Aryl-amine stretch |

| 1000-1050 | C-O | Alcohol stretch |

The broad O-H stretch is a key diagnostic peak. The spectrum of the starting material, 4-piperidinemethanol, serves as a useful comparison.[10]

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Trifluoroacetic Acid (TFA). For example, a linear gradient from 10% to 95% Acetonitrile over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Result: A single major peak with >95% purity is indicative of a successful synthesis and purification.[6]

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and characterization of this compound. By employing a classical SNAr reaction followed by standard purification and a suite of analytical techniques, researchers can confidently produce and validate this important chemical building block. The provided explanations for experimental choices aim to equip scientists with the foundational knowledge to adapt and troubleshoot this procedure for their specific research needs, ensuring high scientific integrity and successful outcomes in drug development endeavors.

References

- 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook. ChemicalBook.

- Methods for Purification of Commonly Used Solvents - Alfa Chemistry. Alfa Chemistry.

- Donepezil-based non-quaternary reactivators of acetylcholinesterase inhibited by organophosphorus compounds. Royal Society of Chemistry.

- (1-(4-Nitrophenyl)piperidin-4-yl)methanol | C12H16N2O3 - PubChem. National Center for Biotechnology Information.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. National Center for Biotechnology Information.

- Tables For Organic Structure Analysis.

- Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem. BenchChem.

- A Comparative Guide to the Synthetic Routes of N-Substituted m-Toluidines - Benchchem. BenchChem.

- 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- [1-(pyridin-2-yl)piperidin-4-yl]methanol - PubChemLite. National Center for Biotechnology Information.

- IR spectra of 4-piperidinemethanol solutions in the high (top, a) and... - ResearchGate. ResearchGate.

- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt - MDPI. MDPI.

- 4-Piperidinemethanol 97 6457-49-4 - Sigma-Aldrich. Sigma-Aldrich.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PubChemLite - [1-(pyridin-2-yl)piperidin-4-yl]methanol (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1-(Pyridin-4-YL)piperidin-4-YL)methanol: Physicochemical Properties, Synthesis, and Therapeutic Potential

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and the potential pharmacological applications of (1-(Pyridin-4-YL)piperidin-4-YL)methanol. This molecule, comprising a piperidine core substituted with a pyridin-4-yl group at the nitrogen atom and a methanol group at the 4-position, represents a scaffold of significant interest in medicinal chemistry. The convergence of the piperidine and pyridine moieties suggests a potential for broad biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering foundational knowledge to stimulate further investigation into this promising chemical entity.

Introduction and Molecular Overview

The heterocycles of piperidine and pyridine are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The piperidine ring, a saturated six-membered heterocycle, provides a versatile scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1][2] Similarly, the pyridine ring is a key component in numerous drugs, contributing to target binding and influencing metabolic stability. The title compound, this compound, combines these two privileged structures, suggesting its potential as a valuable building block in the design of novel therapeutics.

This guide will delineate the predicted physicochemical characteristics of this compound, propose a robust and logical synthetic pathway, and explore its potential applications in drug discovery, grounded in the established pharmacological relevance of N-aryl piperidine derivatives.[3][4]

Molecular Structure

The chemical structure of this compound is characterized by a central piperidine ring. The nitrogen atom of the piperidine ring is substituted with a pyridin-4-yl group, and the carbon at the 4-position of the piperidine ring bears a hydroxymethyl (-CH₂OH) group.

IUPAC Name: this compound

Chemical Formula: C₁₁H₁₆N₂O

Canonical SMILES: C1CN(CCC1CO)C2=CC=NC=C2

Physicochemical Properties

Due to the limited availability of experimental data for this compound in publicly accessible literature, the following table summarizes its predicted physicochemical properties. These values have been estimated using well-established computational models and provide a useful baseline for experimental design and interpretation.[5][6][7]

| Property | Predicted Value | Method/Source |

| Molecular Weight | 192.26 g/mol | Calculation |

| logP (Octanol-Water Partition Coefficient) | 0.8 - 1.5 | Computational Models |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Computational Models |

| Hydrogen Bond Donors | 1 | Calculation |

| Hydrogen Bond Acceptors | 3 | Calculation |

| pKa (most basic) | 8.5 - 9.5 (Piperidine Nitrogen) | Estimation based on similar structures |

| pKa (most acidic) | 15.0 - 16.0 (Hydroxyl Proton) | Estimation based on similar structures |

| Aqueous Solubility | Moderately Soluble | Qualitative Estimation |

| Boiling Point | > 300 °C | Estimation based on similar structures |

| Melting Point | Not available | - |

Note: These values are predictions and should be confirmed by experimental analysis.

Synthesis and Methodologies

A practical and efficient synthesis of this compound can be envisioned through a two-step process, commencing with commercially available starting materials. The proposed synthetic pathway is outlined below, with a detailed explanation of the experimental protocols.

Diagram of Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Piperidinemethanol from Ethyl 4-piperidinecarboxylate [8]

This initial step involves the reduction of the ester functionality of ethyl 4-piperidinecarboxylate to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve ethyl 4-piperidinecarboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting solid aluminum salts and wash thoroughly with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield 4-piperidinemethanol as a crude product, which can be purified further if necessary.

-

-

Causality of Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ reacts violently with water; therefore, anhydrous solvents and an inert atmosphere are crucial for safety and to prevent the decomposition of the reagent.

-

Controlled Addition at 0 °C: The reaction of LiAlH₄ with esters is highly exothermic. Slow, controlled addition at a low temperature is necessary to manage the reaction rate and prevent dangerous temperature increases.

-

Fieser-Louis Fieser Workup: The sequential addition of water, aqueous base, and water is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in a granular precipitate of aluminum salts that is easily filtered.

-

Step 2: Synthesis of this compound via N-Arylation

This step involves a nucleophilic aromatic substitution reaction to form the C-N bond between the piperidine nitrogen and the pyridine ring. 4-Chloropyridine is a suitable electrophile, and the reaction is typically facilitated by a base.

-

Procedure:

-

To a round-bottom flask, add 4-piperidinemethanol, 4-chloropyridine, and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

-

Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

-

Causality of Experimental Choices:

-

Halopyridine Electrophile: 4-Chloropyridine is sufficiently reactive for nucleophilic aromatic substitution, especially at the electron-deficient 4-position of the pyridine ring.

-

Base: A base is required to deprotonate the piperidine nitrogen, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.

-

Polar Aprotic Solvent and Heat: These conditions facilitate the SₙAr reaction by stabilizing the charged intermediate (Meisenheimer complex) and providing the necessary activation energy.

-

Potential Applications in Drug Discovery

The structural components of this compound are present in numerous FDA-approved drugs and clinical candidates, suggesting a high potential for this molecule to exhibit valuable pharmacological properties.

Diagram of Potential Therapeutic Areas

Caption: Potential therapeutic applications of the this compound scaffold.

-

Central Nervous System (CNS) Disorders: The N-aryl piperidine motif is a cornerstone of many CNS-active drugs, including antipsychotics and antidepressants.[1] The ability of the piperidine ring to be protonated at physiological pH can influence blood-brain barrier penetration and target engagement.

-

Oncology: N-arylpiperazine and piperidine derivatives have been explored as scaffolds for various anticancer agents, including kinase inhibitors.[9] The specific substitution pattern on both the piperidine and pyridine rings can be tailored to achieve selectivity for specific cancer targets.

-

Antimicrobial and Antiviral Activity: The piperidine nucleus is found in a number of compounds with demonstrated antimicrobial and antiviral properties.[2] Further derivatization of the hydroxyl group on this compound could lead to novel agents in this therapeutic area.

-

Anti-inflammatory and Analgesic Properties: N-aryl piperidine derivatives have been investigated as potent analgesics and anti-inflammatory agents.[3] This scaffold can be used to develop modulators of various receptors and enzymes involved in pain and inflammation pathways.

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential in the field of medicinal chemistry. This technical guide has provided a foundational understanding of its predicted physicochemical properties, a detailed and logical synthetic strategy, and an overview of its potential therapeutic applications based on the well-established pharmacology of its constituent moieties. It is our hope that this document will serve as a catalyst for further research and development of this promising molecule and its derivatives.

References

-

Online Chemical Modeling Environment. (n.d.). Retrieved January 14, 2026, from [Link]

-

Chemicalize. (n.d.). Retrieved January 14, 2026, from [Link]

-

PSEforSPEED. (n.d.). Chemical Properties on Demand. Retrieved January 14, 2026, from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved January 14, 2026, from [Link]

-

Propersea (Property Prediction). (n.d.). Retrieved January 14, 2026, from [Link]

-

Di Micco, S., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(14), 5435. [Link]

-

Stanley, N. R., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945. [Link]

-

PubChem. (n.d.). [1-(3-Methyl-2-pyridinyl)piperidin-4-yl]methanol. Retrieved January 14, 2026, from [Link]

-

Perner, R. J., et al. (2013). Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(21), 5913-5917. [Link]

-

Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

-

PubChem. (n.d.). (1-(4-Nitrophenyl)piperidin-4-yl)methanol. Retrieved January 14, 2026, from [Link]

-

Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]

-

PubChem. (n.d.). 1-Methyl-4-piperidinemethanol. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). (3-Piperidin-1-yl-4-pyridinyl)methanol. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 4-Piperidinemethanol. Retrieved January 14, 2026, from [Link]

-

Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6458. [Link]

-

Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]

-

Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]

-

Organic Chemistry Portal. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

-

PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved January 14, 2026, from [Link]

-

Kumar, S., & Singh, A. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-15. [Link]

-

El-Sayed, M. A. A., et al. (2023). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Scientific Reports, 13(1), 15923. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 6. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 7. On-line Software [vcclab.org]

- 8. 4-Piperidinemethanol | 6457-49-4 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to (1-(Pyridin-4-yl)piperidin-4-yl)methanol: Synthesis, Characterization, and Applications

A Note on Chemical Identity: Initial database searches for the compound "(1-(Pyridin-4-YL)piperidin-4-YL)methanol" did not yield a specific, dedicated CAS number. However, the structurally related compound, (1-(Pyridin-4-ylmethyl )piperidin-4-yl)methanol, is documented (CAS No. 914349-22-7). This guide will focus on the synthesis and properties of the title compound, featuring a direct N-aryl linkage between the pyridine and piperidine rings, a structure of significant interest in medicinal chemistry. We will proceed by outlining a robust synthetic pathway and discussing the expected characteristics and potential applications based on established chemical principles and data from analogous structures.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring linked directly to the nitrogen atom of a 4-hydroxymethylpiperidine moiety. This arrangement combines the aromatic, electron-withdrawing nature of the pyridine ring with the flexible, saturated piperidine scaffold, making it a valuable building block in drug discovery.

Structure:

Caption: Chemical structure of this compound.

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C₁₁H₁₆N₂O | Based on its chemical structure |

| Molecular Weight | 192.26 g/mol | Calculated from the molecular formula |

| Appearance | Off-white to yellow solid | By analogy to similar aromatic piperidine derivatives |

| Solubility | Soluble in methanol, ethanol, DMSO; limited solubility in water | The polar hydroxyl group and nitrogen atoms suggest some aqueous solubility, while the aromatic and aliphatic portions favor organic solvents. |

| Boiling Point | >300 °C (decomposes) | High due to hydrogen bonding and molecular weight. |

| Melting Point | 100-120 °C | Estimated based on similar substituted piperidines. |

Synthesis and Purification

A robust and reliable method for the synthesis of this compound can be achieved through a two-step process starting from commercially available materials: 4-chloropyridine and 4-piperidinemethanol. This approach involves a nucleophilic aromatic substitution followed by purification.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of this compound

-

Reagents and Materials:

-

Procedure:

-

To a round-bottom flask, add 4-piperidinemethanol (1.0 eq), 4-chloropyridine hydrochloride (1.1 eq), and potassium carbonate (3.0 eq).

-

Add anhydrous DMF to the flask to dissolve the reagents.

-

Heat the reaction mixture to 100-120 °C and stir overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Step 2: Purification

-

Procedure:

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient elution system, starting with 100% DCM and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM).

-

Collect the fractions containing the desired product (as indicated by TLC).

-

Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

-

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons of the pyridine ring (doublets around 8.2 and 6.8 ppm). Protons of the piperidine ring (multiplets between 1.5 and 4.0 ppm). A triplet for the CH₂OH group (around 3.5 ppm). A singlet for the OH proton. |

| ¹³C NMR | Aromatic carbons of the pyridine ring (peaks between 107 and 150 ppm). Aliphatic carbons of the piperidine ring (peaks between 29 and 65 ppm). A peak for the CH₂OH carbon (around 68 ppm). |

| Mass Spectrometry (ESI+) | A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 193.13. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. C-H stretching vibrations for aromatic and aliphatic groups (2800-3100 cm⁻¹). C=N and C=C stretching of the pyridine ring (1500-1600 cm⁻¹). |

Applications in Research and Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, as the piperidine and pyridine moieties are present in numerous approved drugs.[6]

Potential as a Kinase Inhibitor

The pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of kinase enzymes. The piperidine-methanol portion can be further functionalized to target specific pockets within the ATP-binding site. Many kinase inhibitors incorporate similar heterocyclic systems.

Central Nervous System (CNS) Applications

Piperidine derivatives are well-known for their activity in the CNS. The nitrogen atom of the piperidine ring is often crucial for interaction with neurotransmitter receptors. This scaffold could be a starting point for developing novel treatments for neurological and psychiatric disorders.

Anti-inflammatory Agents

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown promising anti-inflammatory activity. The title compound could serve as a key intermediate for the synthesis of novel anti-inflammatory drugs.

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

-

Hazard Statements: Based on similar compounds, this compound should be handled with care. It may cause skin and eye irritation. Ingestion and inhalation should be avoided.

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol. PubChem. (n.d.). Retrieved from [Link]

-

4-Piperidinemethanol. Angene Chemical. (n.d.). Retrieved from [Link]

-

4-Piperidinemethanol. PubChem. (n.d.). Retrieved from [Link]

-

Pyridin-4-yl(pyrimidin-5-yl)methanol. PubChem. (n.d.). Retrieved from [Link]

-

4-Hydroxymethylpyridine. PubChem. (n.d.). Retrieved from [Link]

-

Donepezil-based non-quaternary reactivators for inhibited acetylcholinesterase. Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

- Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. Google Patents. (n.d.).

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. (2021). Retrieved from [Link]

-

Iptacopan Hydrochloride Monohydrate. Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of (1-(Pyridin-4-YL)piperidin-4-YL)methanol

Introduction to (1-(Pyridin-4-YL)piperidin-4-YL)methanol

The structure of this compound incorporates a piperidine ring, a pyridine ring, and a primary alcohol. This combination of a flexible saturated heterocycle, an aromatic heterocycle, and a key functional group suggests its potential as a versatile scaffold in the design of new therapeutic agents. Accurate structural confirmation is the bedrock of any drug discovery program, making a thorough understanding of its spectral signature paramount. This guide serves to elucidate that signature.

The piperidine ring is a common motif in many pharmaceuticals due to its ability to confer desirable physicochemical properties.[1] The pyridine moiety provides a site for hydrogen bonding and potential metabolic activity. The primary alcohol can act as a hydrogen bond donor or a point for further chemical modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex due to the overlapping signals of the piperidine ring protons. The analysis will be conducted assuming a standard deuterated chloroform (CDCl₃) solvent, though the choice of solvent can influence chemical shifts.

Methodology for Prediction: The predicted chemical shifts are based on the analysis of substituent effects on the pyridine and piperidine rings. Protons on the pyridine ring are expected in the aromatic region, with those closer to the nitrogen atom being more deshielded. The piperidine protons will be in the aliphatic region, with their shifts influenced by the neighboring nitrogen and the hydroxymethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-α (Py) | ~8.2-8.4 | Doublet | 2H | Protons adjacent to the pyridine nitrogen are strongly deshielded. |

| H-β (Py) | ~6.7-6.9 | Doublet | 2H | Protons further from the pyridine nitrogen are less deshielded. |

| H-2', H-6' (Pip) | ~3.8-4.0 | Multiplet | 4H | Protons on the piperidine ring adjacent to the pyridine nitrogen. |

| H-3', H-5' (Pip) | ~2.8-3.0 | Multiplet | 4H | Protons on the piperidine ring. |

| H-4' (Pip) | ~1.8-2.0 | Multiplet | 1H | Methine proton on the piperidine ring. |

| -CH₂OH | ~3.5-3.7 | Doublet | 2H | Protons of the hydroxymethyl group. |

| -OH | Variable | Singlet (broad) | 1H | Chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Methodology for Prediction: The prediction is based on the known chemical shifts of pyridine and substituted piperidines. The carbons of the pyridine ring will appear in the aromatic region, with the carbon attached to the piperidine nitrogen being the most downfield. The piperidine carbons will be in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-γ (Py) | ~155-157 | Carbon attached to the piperidine nitrogen is significantly deshielded. |

| C-α (Py) | ~150-152 | Carbons adjacent to the pyridine nitrogen. |

| C-β (Py) | ~107-109 | Carbons further from the pyridine nitrogen. |

| C-2', C-6' (Pip) | ~45-47 | Carbons on the piperidine ring adjacent to the pyridine nitrogen. |

| C-3', C-5' (Pip) | ~28-30 | Carbons on the piperidine ring. |

| C-4' (Pip) | ~40-42 | Methine carbon of the piperidine ring. |

| -CH₂OH | ~65-67 | Carbon of the hydroxymethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key functional groups in this compound are the O-H group of the alcohol, the C-N bonds of the piperidine and pyridine, the C-O bond of the alcohol, and the aromatic C-H bonds.

Experimental Protocol for IR Spectroscopy:

-

Ensure the sample is dry and free of solvent.

-

Acquire a background spectrum of the empty sample holder (e.g., ATR crystal).

-

Place a small amount of the solid sample onto the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background subtraction.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H (Alcohol) | 3200-3600 | Strong, Broad | Characteristic stretching vibration of the hydroxyl group. |

| C-H (Aromatic) | 3000-3100 | Medium | Stretching vibrations of C-H bonds on the pyridine ring. |

| C-H (Aliphatic) | 2850-3000 | Medium-Strong | Stretching vibrations of C-H bonds on the piperidine ring and hydroxymethyl group. |

| C=N, C=C (Pyridine) | 1580-1610, 1450-1500 | Medium-Strong | Aromatic ring stretching vibrations. |

| C-N (Piperidine) | 1150-1250 | Medium | Stretching vibration of the aliphatic amine C-N bond. |

| C-O (Alcohol) | 1000-1100 | Strong | Stretching vibration of the primary alcohol C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and aspects of its structure.

Methodology for Prediction: The expected fragmentation patterns are based on the stability of the resulting ions. Common fragmentation pathways include the loss of the hydroxymethyl group and cleavage of the piperidine ring.

Experimental Protocol for Electrospray Ionization (ESI) MS:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

The molecular formula of this compound is C₁₁H₁₆N₂O, with a monoisotopic mass of 192.1263 Da.

Table 4: Predicted Key Mass Spectrometry Peaks for this compound

| m/z (predicted) | Ion | Rationale |

| 193.1341 | [M+H]⁺ | Protonated molecular ion. |

| 162.1128 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl group. |

| 121.0760 | [C₇H₉N₂]⁺ | Cleavage of the piperidine ring. |

| 78.0498 | [C₅H₄N]⁺ | Pyridine fragment. |

Fragmentation Pathway

The fragmentation of the protonated molecule is expected to follow a logical pathway that can be visualized.

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

This guide provides a detailed, albeit predictive, spectral characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on sound spectroscopic principles and data from structurally related compounds. This information serves as a valuable resource for researchers working on the synthesis and characterization of this molecule, enabling them to anticipate and interpret their experimental results with a higher degree of confidence. The methodologies and predicted data herein should be used as a benchmark for the empirical data once it is acquired.

References

-

PubChem. (1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. [1-(pyridin-2-yl)piperidin-4-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Supplementary Information. Retrieved from [Link]

-

NIST. Pyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (2019). The molecular structure of 4-piperidinemethanol in gas, solutions, and solid state: spectral and theoretical investigations. Retrieved from [Link]

-

PubChem. 4-Piperidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Manimekalai, A., et al. (2014). Synthesis and characterization of novel methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 19(11), 18456-18473. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of (1-(Pyridin-4-YL)piperidin-4-YL)methanol

Foreword: Unveiling the Potential of a Privileged Scaffold

The confluence of a piperidine core and a pyridine moiety represents a well-established "privileged scaffold" in medicinal chemistry, consistently yielding compounds with significant and diverse biological activities.[1][2] The subject of this technical guide, (1-(Pyridin-4-YL)piperidin-4-YL)methanol, embodies this principle. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural components strongly suggest a high probability of interaction with various biological targets. This guide will, therefore, take a predictive and investigative approach, grounded in the established pharmacology of structurally related compounds, to propose potential biological activities and outline a comprehensive strategy for their experimental validation. Our audience of researchers, scientists, and drug development professionals will find a roadmap for exploring the therapeutic potential of this promising, yet under-characterized, chemical entity.

Molecular Profile and Synthetic Considerations

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a pyridin-4-yl group and at the 4-position with a hydroxymethyl group.

| Chemical Attribute | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.28 g/mol |

| CAS Number | 10058819 (from PubChem) |

The synthesis of such pyridinyl-piperidine derivatives is well-documented. A common synthetic route involves the nucleophilic substitution of a halogenated pyridine (e.g., 4-chloropyridine) with a piperidine derivative. In this case, 4-piperidinemethanol would be reacted with a suitable 4-substituted pyridine.[3]

Postulated Biological Activities and Mechanistic Hypotheses

Based on an extensive review of analogous structures, we can hypothesize several promising avenues for the biological activity of this compound.

Neuropharmacological Activity: NMDA Receptor Antagonism

The 4-substituted piperidine scaffold is a classic pharmacophore for N-methyl-D-aspartate (NMDA) receptor antagonists.[4][5] Specifically, compounds with a 4-benzyl or 4-phenylpiperidine structure have shown high potency and selectivity for the NR1/2B subtype of the NMDA receptor. The pyridinyl group can be considered a bioisostere of a phenyl group, suggesting a potential for similar interactions.

Hypothesized Mechanism: this compound may act as a non-competitive antagonist at the ifenprodil binding site on the NR2B subunit of the NMDA receptor. This could lead to a reduction in excessive glutamatergic neurotransmission, a hallmark of several neurological disorders.

Diagram: Proposed NMDA Receptor Antagonism Workflow

Caption: A tiered approach to evaluating NMDA receptor antagonism.

Oncology: PI3Kδ Inhibition

Recent studies have highlighted that 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines are potent inhibitors of phosphoinositide 3-kinase delta (PI3Kδ).[6] While our subject molecule has a different substitution pattern, the presence of the pyridinyl-piperidine core suggests that it could be explored as a potential PI3K inhibitor.

Hypothesized Mechanism: The compound may bind to the ATP-binding pocket of PI3Kδ, thereby inhibiting the phosphorylation of PIP2 to PIP3. This would disrupt the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers, particularly B-cell malignancies.

Diagram: PI3K/AKT/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Anti-infective Properties

The piperidine and pyridine rings are present in numerous antimicrobial agents.[7][8][9] Pyridine derivatives have shown activity against a range of pathogens, including bacteria and fungi. The mechanism of action for such compounds can be diverse, ranging from cell wall synthesis inhibition to disruption of metabolic pathways.

Hypothesized Mechanism: The compound could potentially interfere with microbial cell membrane integrity or inhibit essential enzymes necessary for pathogen survival. The nitrogen atoms in the pyridine and piperidine rings could play a role in chelating metal ions crucial for enzymatic function in microbes.

Experimental Protocols for Validation

The following protocols are designed to be self-validating, with each step providing the necessary data to justify proceeding to the next.

General In Vitro Cytotoxicity Assay

Rationale: To establish a baseline for the compound's toxicity and to determine the appropriate concentration range for subsequent biological assays.

Methodology:

-

Cell Lines: A panel of cell lines should be used, including a non-cancerous line (e.g., HEK293) and relevant cancer cell lines if pursuing an oncology application (e.g., K562 for leukemia).[10]

-

Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

Viability Assessment: Use a standard cell viability assay, such as MTT or PrestoBlue, to quantify cell survival.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Specific Target-Based Assays

Rationale: To determine if the compound directly interacts with the NMDA receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human NR1/2B NMDA receptor subtype.

-

Radioligand: Use [³H]ifenprodil as the radioligand.

-

Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Detection: Measure the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Determine the Ki (inhibition constant) of the test compound.

Rationale: To directly measure the inhibitory effect of the compound on PI3Kδ activity.

Methodology:

-

Enzyme and Substrate: Use recombinant human PI3Kδ and its substrate, PIP2.

-

Assay Format: A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo kinase assay.

-

Procedure: Incubate the enzyme with the test compound and ATP, then add the substrate.

-

Detection: Measure the product formation (PIP3 or ADP) according to the assay manufacturer's instructions.

-

Data Analysis: Calculate the IC₅₀ value for PI3Kδ inhibition. A selectivity panel against other PI3K isoforms (α, β, γ) should also be performed.[6]

In Vivo Efficacy Models

Rationale: To assess the therapeutic potential of the compound in a living organism.

Methodology (Example for Anticonvulsant Activity):

-

Animal Model: Use a well-established model of epilepsy, such as the maximal electroshock (MES) test in mice.[4]

-

Compound Administration: Administer the compound via an appropriate route (e.g., intraperitoneal or oral) at various doses.

-

Induction of Seizures: Subject the animals to an electrical stimulus to induce tonic-clonic seizures.

-

Observation: Record the presence or absence of the hindlimb tonic extensor component of the seizure.

-

Data Analysis: Determine the ED₅₀ (effective dose in 50% of the animals).

Concluding Remarks and Future Directions

This compound stands as a molecule of significant interest due to its structural heritage. The hypotheses and experimental frameworks presented in this guide offer a clear and scientifically rigorous path to elucidating its biological activities. The initial focus should be on in vitro screening across a diverse range of targets, guided by the established pharmacology of its constituent scaffolds. Positive hits can then be pursued through more detailed mechanistic studies and in vivo validation. The journey from a promising chemical structure to a potential therapeutic agent is arduous, but for compounds like this compound, the well-trodden path of its analogues provides a compelling reason to embark on this exploration.

References

-

Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. (2025). ResearchGate. [Link]

-

Pyridin-4-yl(pyrimidin-5-yl)methanol. PubChem. [Link]

-

4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. (1999). Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. (2019). Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). Molecules. [Link]

-

Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. (1987). NIDA Research Monograph. [Link]

-

4-Hydroxymethylpyridine. PubChem. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]

-

(1-(Pyridin-4-ylmethyl)piperidin-4-yl)methanol. PubChem. [Link]

-

Donepezil-based reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents. RSC Advances. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. (2000). Journal of Medicinal Chemistry. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry. [Link]

-

An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2018). ResearchGate. [Link]

-

1-Methyl-4-piperidinemethanol. PubChem. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). International Journal of Molecular Sciences. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. researchgate.net [researchgate.net]

In Silico Modeling of (1-(Pyridin-4-YL)piperidin-4-YL)methanol Interactions: A Technical Guide for Drug Development Professionals

This guide provides an in-depth, technically-focused exploration of the in silico modeling of interactions involving (1-(Pyridin-4-YL)piperidin-4-YL)methanol. It is designed for researchers, scientists, and professionals in the field of drug development who possess a foundational understanding of computational chemistry and molecular modeling. We will move beyond a simple recitation of steps to provide a rationale-driven narrative, grounded in established scientific principles and field-proven insights, to empower you to design and execute robust and meaningful in silico experiments.

Introduction: The Rationale for In Silico Investigation

The this compound scaffold represents a privileged structure in medicinal chemistry, frequently associated with compounds targeting the Central Nervous System (CNS).[1][2][3] The inherent properties of the piperidine ring, such as its ability to be functionalized and its favorable pharmacokinetic characteristics, make it a cornerstone for the design of novel therapeutics.[3] The addition of a pyridinyl moiety often confers specificity for various receptors within the CNS.[4][5] Given this background, in silico modeling provides an indispensable toolkit for rapidly and efficiently exploring the potential biological targets and binding modes of novel derivatives like this compound, thereby accelerating the drug discovery pipeline.[6][7]

For the purposes of this technical guide, we will hypothesize a plausible interaction with a well-characterized G-Protein Coupled Receptor (GPCR), a superfamily of proteins that are the targets of a significant portion of approved drugs.[8][9][10][11] Specifically, based on the structural motifs present in our molecule of interest, we will use a representative GPCR target for which high-resolution structural data is available to illustrate a complete in silico workflow. This approach allows us to present a concrete and reproducible methodology that can be adapted to other potential targets.

Part 1: Target Selection and Preparation

The initial and most critical step in any in silico modeling study is the selection and meticulous preparation of the biological target. The quality of your starting protein structure will directly impact the reliability of all subsequent predictions.

Identifying a Plausible Biological Target

As previously mentioned, the pyridinylpiperidine scaffold is a common feature in ligands targeting various CNS receptors. Structure-activity relationship (SAR) studies of similar compounds have indicated activity at histamine, sigma, and nicotinic receptors, among others.[1][12][13][14] For this guide, we will proceed with a hypothetical scenario where this compound is being investigated as a ligand for a CNS-acting GPCR. A thorough literature and database search for targets of structurally analogous compounds is the recommended first step in a real-world scenario.

Sourcing High-Resolution Structural Data

The Protein Data Bank (PDB) is the primary repository for experimentally determined 3D structures of biological macromolecules. When selecting a PDB entry for your target, prioritize the following:

-

High Resolution: Aim for a structure with a resolution of 3.0 Å or better. Higher resolution structures provide more accurate atomic coordinates.

-

Co-crystallized Ligand: A structure with a bound ligand, especially one with some similarity to your compound of interest, is highly advantageous. This provides valuable information about the binding pocket.

-

Completeness: Check for missing residues or loops. While some missing segments can be modeled, a more complete structure is always preferable.

For our case study, we will select a representative GPCR structure from the PDB.

Step-by-Step Protein Preparation Workflow

Raw PDB structures are not immediately ready for in silico modeling. They require careful preparation to ensure chemical correctness and compatibility with simulation software.

Protocol 1: Receptor Preparation

-

Initial Inspection and Cleaning:

-

Load the downloaded PDB file into a molecular visualization tool (e.g., PyMOL, Chimera, Maestro).

-

Remove all non-essential molecules, including water, ions, and co-solvents that are not critical for binding. Retain any crystallographic waters that are observed to mediate key interactions with the co-crystallized ligand.

-

If the biological unit is a multimer, decide whether to model the entire complex or a single protomer, depending on the location of the binding site.

-

-

Addressing Structural Issues:

-

Missing Residues and Loops: Use a loop modeling tool (e.g., Modeller, Prime in the Schrödinger Suite) to build any missing segments in the protein structure.

-

Alternate Conformations: For residues with multiple rotamers, select the conformation with the highest occupancy. If occupancy is equal, choose the one that minimizes steric clashes.

-

-

Protonation and Tautomeric State Assignment:

-

The protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) are pH-dependent and crucial for accurate interaction modeling. Use a tool like H++ or PROPKA to predict the pKa values of these residues and assign the appropriate protonation state at physiological pH (typically 7.4). Pay special attention to the histidine tautomers.

-

-

Hydrogen Addition:

-

Add hydrogen atoms to the protein structure. Most molecular modeling packages have built-in tools for this. Ensure that the hydrogen placement is optimized to form proper hydrogen bond networks.

-

-

Energy Minimization:

-

Perform a restrained energy minimization of the prepared protein structure. This step relieves any steric clashes introduced during the preparation process while preserving the overall fold. The heavy atoms of the protein backbone should be restrained to their initial positions.

-

Part 2: Ligand Preparation

The small molecule to be docked or simulated also requires careful preparation to ensure its chemical representation is accurate.

Protocol 2: Ligand Preparation

-

2D to 3D Conversion:

-

If starting from a 2D representation (e.g., SMILES string), use a tool like Open Babel or ChemDraw to generate a 3D conformation.

-

-

Tautomer and Stereoisomer Generation:

-

Enumerate all possible tautomers and stereoisomers of the ligand. The biologically active form may not be the most stable one in isolation.

-

-

Protonation State Assignment:

-

Similar to the protein, determine the likely protonation state of the ligand at physiological pH.

-

-

Energy Minimization:

-

Perform a geometry optimization of the ligand using a suitable force field (e.g., MMFF94, GAFF). This will generate a low-energy starting conformation.

-

Part 3: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][15][16] It is a powerful tool for generating initial hypotheses about the binding mode of a ligand.

Rationale for Docking

The primary goals of molecular docking in this context are:

-

To predict the binding pose of this compound within the active site of our target GPCR.

-

To identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) that stabilize the protein-ligand complex.

-

To rank-order different potential binding poses based on a scoring function.

Step-by-Step Molecular Docking Workflow using AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking.[17][18][19][20]

Protocol 3: Molecular Docking with AutoDock Vina

-

Prepare Receptor and Ligand Files:

-

Convert the prepared protein and ligand files into the PDBQT format, which includes partial charges and atom types required by AutoDock. This can be done using AutoDockTools (ADT) or other compatible software.[20]

-

-

Define the Search Space (Grid Box):

-

Define a 3D grid box that encompasses the entire binding site of the receptor. If a co-crystallized ligand is present, centering the grid box on this ligand is a common and effective strategy. The size of the box should be large enough to allow for translational and rotational freedom of the ligand but not so large as to unnecessarily increase the search space.

-

-

Create the Configuration File:

-

Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the name of the output file.

-

-

Run the Docking Simulation:

-

Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a stochastic search to find the best binding poses and rank them according to its scoring function.

-

-

Analyze the Docking Results:

-

The output will be a PDBQT file containing multiple predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

-

Visualize the top-ranked poses in a molecular graphics program.

-

Analyze the intermolecular interactions for each pose. Look for plausible hydrogen bonds, hydrophobic interactions, and other favorable contacts.

-

Critically evaluate the results. Do the predicted interactions align with known SAR for the target? Is the pose sterically and chemically reasonable?

-

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Tyr115, Asp207, Phe312 |

| 2 | -8.2 | Tyr115, Ser119, Phe312 |

| 3 | -7.9 | Trp101, Asp207, Val211 |

Table 1: Example of a table summarizing molecular docking results. The data presented here is illustrative.

Part 4: Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the complex over time.[6][12][14][21] This is particularly important for flexible systems like GPCRs.[6][12][14][21]

The Value of MD Simulations

MD simulations can provide insights into:

-

The stability of the docked binding pose.

-

The role of water molecules in mediating protein-ligand interactions.

-

Conformational changes in the protein upon ligand binding.

-

The relative binding free energies of different ligands.

Step-by-Step MD Simulation Workflow using GROMACS

GROMACS is a versatile and high-performance software package for performing MD simulations.[1][2][5]

Protocol 4: Protein-Ligand MD Simulation with GROMACS

-

System Preparation:

-

Start with the top-ranked docked pose of the protein-ligand complex.

-

Choose an appropriate force field (e.g., CHARMM36m for proteins, CGenFF for the ligand).

-

Generate the topology files for both the protein and the ligand. The ligand topology may need to be generated using a server like CGenFF.[1][2]

-

-

Membrane Embedding (for GPCRs):

-

Solvation and Ionization:

-

Solvate the system with a water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological ion concentration.

-

-

Energy Minimization:

-

Perform a steepest descent energy minimization of the entire system to remove any bad contacts.

-

-

Equilibration:

-

Perform a two-phase equilibration process:

-

NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature. This allows the solvent to relax around the protein and ligand.

-

NPT (Isothermal-Isobaric Ensemble): Equilibrate at a constant number of particles, pressure, and temperature. This ensures the system reaches the correct density.

-

-

During equilibration, it is common to apply position restraints to the protein and ligand heavy atoms, which are gradually released.

-

-

Production MD:

-

Run the production MD simulation for a sufficient length of time to observe the phenomena of interest (typically hundreds of nanoseconds for binding pose stability).

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

-

Interaction Analysis: Monitor the formation and breaking of hydrogen bonds and other key interactions over time.

-

Clustering Analysis: Identify the most representative conformations of the complex during the simulation.

-

Part 5: Binding Free Energy Calculations

Binding free energy calculations provide a more quantitative estimate of the binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.[4][8][10]

Principles of MM/PBSA and MM/GBSA

These methods calculate the binding free energy by combining the molecular mechanics energies of the complex, protein, and ligand with a continuum solvation model.[4][8][10] The free energy of binding is calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand.

Step-by-Step MM/PBSA Calculation Workflow

Protocol 5: MM/PBSA Binding Free Energy Calculation

-

Generate Snapshots:

-

Extract snapshots (frames) from the stable portion of the production MD trajectory.

-

-

Calculate Energy Components:

-

For each snapshot, calculate the following energy terms for the complex, protein, and ligand:

-

Molecular Mechanics Energy: The sum of bonded and non-bonded interactions in the gas phase.

-

Polar Solvation Energy: Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

-

Nonpolar Solvation Energy: Typically estimated from the solvent-accessible surface area (SASA).

-

-

-

Calculate Binding Free Energy:

-

For each snapshot, calculate the binding free energy using the appropriate thermodynamic cycle.

-

Average the binding free energies over all snapshots to obtain the final estimate and its standard error.

-

| Energy Component | Average Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 ± 2.1 |

| Electrostatic Energy | -20.5 ± 1.5 |

| Polar Solvation Energy | +30.8 ± 3.0 |

| Nonpolar Solvation Energy | -5.6 ± 0.5 |

| Total Binding Free Energy | -40.5 ± 4.2 |

Table 2: Example of a table summarizing MM/PBSA binding free energy decomposition. The data presented here is illustrative.

Visualization of Workflows

Caption: Detailed workflow for setting up and running an MD simulation of a GPCR-ligand complex.

Conclusion and Future Perspectives

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound interactions with a representative GPCR target. By following these detailed protocols, researchers can generate valuable hypotheses about the binding mode, stability, and affinity of this and other novel compounds.

It is crucial to remember that in silico modeling is a predictive science. The results generated from these methods should be used to guide and prioritize experimental studies, not as a replacement for them. The ultimate validation of any computational prediction lies in its confirmation through experimental techniques such as binding assays, crystallography, or cryo-electron microscopy.

The field of computational drug discovery is continually evolving, with advancements in force fields, sampling algorithms, and machine learning approaches. Staying abreast of these developments will be key to leveraging the full potential of in silico modeling in the quest for new and improved therapeutics.

References

-

Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery. PMC - PubMed Central. [Link]

-

Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models?. PLOS Computational Biology. [Link]

-

End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. ACS Publications. [Link]

-

GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

-

Building a protein membrane system using CHARMM-GUI. Compchems. [Link]

-

GROMACS Tutorials. GROMACS. [Link]

-

GPCRs: What Can We Learn from Molecular Dynamics Simulations?. PubMed. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

-

Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. [Link]

-

AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]

-

The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC - NIH. [Link]

-

Preparing Membrane Proteins for Simulation Using CHARMM-GUI. Jove. [Link]

-

Protein-Ligand Complex. MD Tutorials. [Link]

-

Basic docking. Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

-

End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Preparing membrane proteins for simulation using CHARMM-GUI. PMC - PubMed Central. [Link]

-

Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. [Link]

-

Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Walsh Medical Media. [Link]

-

Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]

-

Membrane Proteins Tutorial (Introductory). Theoretical and Computational Biophysics Group. [Link]

-

GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. [Link]

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]

-

Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

-

Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. ResearchGate. [Link]

-

Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. PubMed. [Link]

-

Protein-Membrane Simulation Setup | CHARMM-GUI to GROMACS Molecular Dynamics Tutorial. YouTube. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Protein Ligand Docking Lesson Plan. Schrödinger. [Link]

-

Structure activity relationship. | Download Scientific Diagram. ResearchGate. [Link]

-

Synthesis and structure–activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. ResearchGate. [Link]

-

Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors. PMC - PubMed Central. [Link]

-

How ligands illuminate GPCR molecular pharmacology. PMC - NIH. [Link]

-

Nonpeptide Ligands That Target Peptide-Activated GPCRs in Inflammation. PubMed. [Link]

-

GPCRs Revisited: New Insights Lead to Novel Drugs. PMC - PubMed Central. [Link]

-

G Protein-Coupled Receptors as Targets for Approved Drugs: How Many Targets and How Many Drugs?. PMC - NIH. [Link]

-

Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

-

Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

Sources

- 1. Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CNS Targets [chemdiv.com]

- 8. Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPCRs Revisited: New Insights Lead to Novel Drugs - PMC [pmc.ncbi.nlm.nih.gov]